Gibberellin 1

Description

Properties

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16?,17+,18+,19-/m1/s1 |

InChI Key |

JLJLRLWOEMWYQK-QTWFBFKQSA-N |

SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Isomeric SMILES |

CC12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Synonyms |

gibberellin A(1) gibberellin A1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemistry of Gibberellin A1

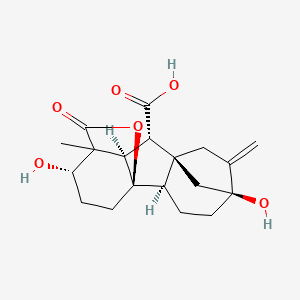

Gibberellins are tetracyclic diterpene acids with either 19 or 20 carbon atoms . The bioactive forms, like Gibberellin A1, typically have 19 carbons, having lost carbon 20 and possessing a five-member lactone bridge that links carbons 4 and 10 . Gibberellin A1 has three common structural traits: a hydroxyl group on C-3β, a carboxyl group on carbon 6, and a lactone between carbons 4 and 10 . The molecular weight of Gibberellin A1 is 346.38 grams per mole . It is a white to pale yellow crystalline powder, soluble in water and very soluble in ethanol, methanol, and acetone .

-

2D Structure

-

3D Conformer

-

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid

-

(1S,2S,4aR,4bR,7S,9aS,10S,10aR)-2,7-Dihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Catabolism

Gibberellins can be deactivated through several mechanisms, including 2β-hydroxylation, which is catalyzed by GA2-oxidases (GA2oxs) . These enzymes use either 19-carbon Gibberellins or C20-GAs as substrates. Additionally, cytochrome P450 mono-oxygenase, encoded by the elongated uppermost internode (eui) gene, converts Gibberellins into 16α,17-epoxides .

Bioactivity

The bioactive Gibberellins are GA1, GA3, GA4, and GA7 . These GAs share three common structural traits: a hydroxyl group on C-3β, a carboxyl group on carbon 6, and a lactone between carbons 4 and 10 . Gibberellins regulate various developmental processes in plants, including stem elongation, germination, dormancy, flowering, and flower development . Gibberellin A1 is considered a common bioactive GA in various plant species .

Chemical Reactions

While specific chemical reactions of Gibberellin A1 are not extensively documented, the compound's structure suggests it can undergo several typical reactions involving its hydroxyl, carboxyl, and lactone groups.

-

Esterification: The carboxyl group can react with alcohols to form esters .

-

Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to form a hydroxy acid .

-

Oxidation/Reduction: The hydroxyl groups can be oxidized to form carbonyl groups, or reduced to form alcohols .

Effects on Sperm Motility

In vitro studies have shown that Gibberellin can reduce human sperm motility by increasing reactive oxygen species (ROS) levels and reducing ATPase activity . Gibberellin exposure also increased the protein levels of apoptosis markers in human sperm .

Table 1: Effects of Gibberellin on Human Sperm In Vitro

| Parameter | Effect of Gibberellin Exposure |

|---|---|

| Sperm Motility | Reduced |

| Reactive Oxygen Species (ROS) | Increased |

| ATPase Activity | Inhibited |

| Apoptosis Markers (P53 and BAX) | Increased |

These results suggest that Gibberellin induces oxidative stress in human sperm, disrupting the balance of the oxidation/anti-oxidation system .

Comparison with Similar Compounds

Table 2: Functional Comparison of GA1 and Related GAs in Plant Systems

| Gibberellin | Key Biological Roles | Species/Tissue Tested | Regulatory Mechanism |

|---|---|---|---|

| GA1 | Promotes stem elongation, axillary bud growth | Alfalfa, grapes, rice | Binds GID1 receptor, degrades DELLA proteins |

| GA3 | Enhances fruit sizing, protonema growth | Grapes, B. argenteum | Similar receptor binding but distinct temporal activity |

| GA4 | Stress response modulation, lignin reduction | Alfalfa, forage ramie | Upregulates flavonoid synthesis under stress |

| GA7 | Stimulates protonema diameter expansion | B. argenteum | Overlaps with GA3 in moss growth regulation |

| GA20 | Precursor for GA1, low bioactivity | Grape cultivars | Converted to GA1 during early fruit set |

- Functional Specificity: GA1 is essential for axillary bud development in Pinus yunnanensis, where it maintains high endogenous levels by downregulating GA2ox genes . GA3 and GA7 show overlapping roles in moss (B. argenteum) protonema growth, but GA3 is more widely used agriculturally for fruit thinning .

Regulatory and Environmental Responses

Stress Responses:

- NaCl Stress in Alfalfa : GA1 levels initially decrease but rebound at 24 hours, linked to upregulation of KO and KAO genes . In contrast, GA4 synthesis remains stable under similar conditions.

- Inhibitor Effects : Gibberellin biosynthesis inhibitors (e.g., ancymidol) reduce GA1 activity more strongly in shoot multiplication than in protonema development .

Hormonal Crosstalk:

- GA1 interacts with DELLA proteins to integrate environmental signals (e.g., light, temperature) and hormonal pathways (e.g., auxin, jasmonic acid) .

Preparation Methods

Starting Material and Initial Extraction

The synthesis of GA1 typically begins with a natural or industrially produced gibberellin, notably Gibberellin 3 (GA3), obtained via fermentation. According to patent CN1775768A, GA3 serves as the raw material, which is dissolved in organic solvents such as ethanol, methanol, or ethyl acetate. This dissolution facilitates subsequent chemical reactions (CN1775768A).

Catalytic Hydrogenation

The core step in the preparation involves catalytic hydrogenation, which reduces specific functional groups in GA3 to produce intermediates leading to GA1. The process employs transition metal catalysts such as palladium on carbon (Pd-C) or platinum on carbon (Pt-C). Reaction conditions are typically mild, conducted at room temperature under a hydrogen atmosphere, with catalyst levels ranging from 0.1% to 10% relative to the substrate.

- Embodiments from patent CN1775768A describe hydrogenation of GA3 in ethanol or ethyl acetate with Pd-C or Pt-C catalysts, under hydrogen gas, to produce hydrogenated intermediates.

- The reaction duration varies from several hours to tens of hours, with TLC (thin-layer chromatography) used to monitor completion.

Halogenation and Lactonization

Post-hydrogenation, the intermediates undergo halogenation to form halogenated lactones. This step involves halogenating agents such as halogen acids or halogenating reagents under controlled conditions, followed by lactonization to form the characteristic lactone ring of GA1.

- The patent details halogen inner esterification, where halogens are introduced into the molecule, followed by recrystallization to purify the product.

Halogen Removal and Final Purification

The halogenated intermediates are then subjected to dehalogenation to remove halogen atoms, yielding the target compound GA1. This step often employs reducing agents like zinc in the presence of hydrated nickel chloride or sodium hydrosulfide, facilitating halogen elimination.

| Step | Reagents/Conditions | Purpose | References |

|---|---|---|---|

| Hydrogenation | Hydrogen gas, Pd-C or Pt-C, ethanol or ethyl acetate | Reduce functional groups | CN1775768A |

| Halogenation | Halogen acids or reagents | Introduce halogens | CN1775768A |

| Lactonization | Acidic conditions | Form lactone ring | CN1775768A |

| Dehalogenation | Zinc/NiCl2 or NaHS | Remove halogens | CN1775768A |

Recrystallization and Purification

The final GA1 product is purified via recrystallization, often using solvent systems such as ethyl acetate/petroleum ether or acetone/ether mixtures. This step ensures high purity and yields of GA1, with typical yields ranging from 84% to 90% based on initial substrate quantities.

Research Synthesis and Industrial Relevance

The described methods are optimized for industrial scalability, emphasizing moderate reaction conditions, cost-effectiveness, and operational simplicity. The process's adaptability to large-scale production is supported by the use of readily available catalysts and solvents, as well as straightforward purification steps.

Summary of Preparation Methodology

| Stage | Description | Key Reagents | Conditions | References |

|---|---|---|---|---|

| Raw Material Preparation | Extraction of GA3 from fermentation | Fermentation broth | Industrial fermentation | CN1775768A |

| Catalytic Hydrogenation | Hydrogenation of GA3 | H2, Pd-C or Pt-C, ethanol/ethyl acetate | Room temperature, several hours | CN1775768A |

| Halogenation & Lactonization | Halogen inner esterification | Halogenating agents | Controlled conditions | CN1775768A |

| Dehalogenation | Removal of halogen atoms | Zinc/NiCl2 or NaHS | Mild reducing conditions | CN1775768A |

| Purification | Recrystallization | Ethyl acetate, petroleum ether | Room temperature | CN1775768A |

Additional Synthesis Approaches

Recent advances include total chemical synthesis from simpler precursors, such as andrographolide, as reported by PMC (2022). These methods involve complex multi-step reactions, including intramolecular ene reactions, oxidative cleavages, and photochemical cycloadditions, providing alternative routes for GA1 synthesis, especially in research settings.

Q & A

Q. What experimental methodologies are commonly employed to quantify endogenous Gibberellin 1 (GA₁) levels in plant tissues, and how can their reliability be validated?

- Methodological Answer: GA₁ quantification typically involves extraction using solvents like methanol or acetone, followed by purification via solid-phase extraction (SPE). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity (detection limits ~0.1 ng/g fresh weight) . Enzyme-linked immunosorbent assays (ELISA) are also used but require cross-reactivity validation with GA₁-specific antibodies. Key validation steps include spiking samples with deuterated GA₁ internal standards and comparing recovery rates across biological replicates. Tissue-specific matrix effects (e.g., phenolic compounds in roots) must be addressed by adjusting extraction protocols .

Q. How do researchers design experiments to investigate GA₁'s role in stem elongation, and what controls are necessary to isolate its effects from other hormones?

- Methodological Answer: Experimental designs often use GA-deficient mutants (e.g., Arabidopsis ga1-3) or GA biosynthesis inhibitors (e.g., paclobutrazol). Treatments with exogenous GA₁ are applied alongside controls for auxin and brassinosteroid pathways. Longitudinal stem sections are analyzed for cell elongation using microscopy and transcriptomic profiling (e.g., RNA-seq of EXPANSIN genes). Controls include:

- Wild-type plants under identical conditions.

- Mutants complemented with GA₁ to confirm phenotype rescue.

- Hormone interaction studies using double mutants (e.g., GA/auxin-deficient lines) .

Q. What are the established protocols for studying GA₁ biosynthesis pathways, and how are rate-limiting enzymes like ent-kaurene synthase (KS) assayed?

- Methodological Answer: In vitro assays for KS involve recombinant protein expression in E. coli or yeast, followed by incubation with geranylgeranyl diphosphate (GGDP) and quantification of ent-kaurene products via gas chromatography (GC-MS). In planta approaches use radiolabeled precursors (e.g., ¹⁴C-mevalonate) fed to seedlings, with metabolites extracted and separated via thin-layer chromatography (TLC). Knockout lines generated via CRISPR-Cas9 are used to confirm enzyme function .

Advanced Research Questions

Q. How can contradictory findings regarding GA₁'s role in seed dormancy versus germination be resolved across species like Arabidopsis and cereals?

- Methodological Answer: Contradictions often arise from species-specific GA sensitivity thresholds and environmental interactions (e.g., light/temperature). A comparative framework includes:

- Transcriptomic profiling of GA-responsive genes (e.g., GID1, RGL2) in dormant vs. germinating seeds.

- Dose-response curves for GA₁ application under controlled abiotic conditions.

- Meta-analysis of public datasets (e.g., GEO, ArrayExpress) to identify conserved vs. divergent pathways. Sensitivity analyses should account for genetic diversity using nested association mapping (NAM) populations .

Q. What advanced statistical approaches are recommended to analyze GA₁'s interaction with abscisic acid (ABA) during drought stress responses?

- Methodological Answer: Multivariate regression models or partial least squares (PLS) regression can disentangle GA₁-ABA crosstalk. Time-series RNA-seq data should be analyzed using dynamic Bayesian networks to infer gene regulatory interactions. For field studies, mixed-effects models account for microenvironmental variability. Sensitivity analyses must validate assumptions about hormone antagonism/synergy .

Q. How can researchers optimize protocols for GA₁ localization studies in recalcitrant tissues like woody stems or mature leaves?

- Methodological Answer: Laser microdissection (LMD) coupled with nano-HPLC-MS enables GA₁ quantification in specific cell layers (e.g., cambium). For immunohistochemistry, tissue fixation with paraformaldehyde and antibody penetration enhancers (e.g., Triton X-100) are critical. Validation requires comparison with GA-responsive reporter lines (e.g., ProGASA::GUS) .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in GA₁ measurements caused by diurnal fluctuations or tissue age?

- Methodological Answer: Standardize sampling to a fixed Zeitgeber time (ZT) under controlled photoperiods. For developmental studies, use morphological markers (e.g., leaf number) rather than chronological age. Replicate experiments across multiple growth batches and report coefficients of variation (CV) for GA₁ levels. Public repositories like PRIDE should be used to share raw MS data for independent validation .

Q. How should researchers address discrepancies between transcriptomic and physiological data in GA₁ signaling studies?

- Methodological Answer: Discrepancies may arise from post-transcriptional regulation or feedback loops. Integrate proteomic (e.g., Western blot for DELLA proteins) and hormone profiling data. Use kinetic models to test hypotheses about time-lagged responses. Transient silencing (e.g., VIGS) of candidate genes can confirm functional relevance .

Innovative Methodologies

Q. What multi-omics approaches are emerging to study GA₁'s systemic effects on plant development?

- Methodological Answer: Single-cell RNA-seq reveals cell-type-specific GA responses in root tips. Metabolomic networks (e.g., WGCNA) identify GA₁-correlated metabolites. CRISPR-based biosensors (e.g., GA-responsive FRET reporters) enable real-time tracking in live tissues. Data integration platforms like Galaxy or KNIME facilitate cross-omics analysis .

Q. How can machine learning improve predictive models of GA₁ crosstalk with other hormones under fluctuating environments?

- Methodological Answer:

Train neural networks on high-throughput phenotyping data (e.g., root architecture imaging) paired with hormone measurements. Feature selection algorithms prioritize variables like GA/auxin ratios or stress markers. Transfer learning adapts models from model species (e.g., Arabidopsis) to crops using domain adaptation techniques .

Q. Tables for Methodological Reference

| GA₁ Quantification Method | Sensitivity | Tissue Compatibility | Key Validation Step | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | 0.1 ng/g FW | All | Deuterated internal standards | |

| ELISA | 1 ng/g FW | Leaves, seeds | Cross-reactivity assays | |

| Laser Microdissection-MS | 0.5 ng/g FW | Woody stems | Reporter line validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.